
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring . The reaction conditions often involve the use of cyclizing agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole Derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness: 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline stands out due to its specific substitution pattern, which enhances its biological activity and stability. Its methoxy and methyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-5-7(11)3-4-9(8)14-2/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFJWMRNDGLAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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